molecular formula C9H12BrNO2S B13627912 Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Cat. No.: B13627912
M. Wt: 278.17 g/mol
InChI Key: NCGBNZLYWGDLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and catalysts like sodium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper safety and environmental protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the thiazole ring.

Scientific Research Applications

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets in biological systems. The thiazole ring can participate in binding to enzymes or receptors, altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3

InChI Key

NCGBNZLYWGDLFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)Br)C(=O)OC

Origin of Product

United States

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